molecular formula C16H17BrN2O3 B2983817 N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034361-45-8

N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide

Katalognummer B2983817
CAS-Nummer: 2034361-45-8
Molekulargewicht: 365.227
InChI-Schlüssel: CPQNFRPDVLNFAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a PARP inhibitor, which means that it inhibits the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair, and inhibiting its activity can lead to the death of cancer cells. In

Wirkmechanismus

N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide works by inhibiting the activity of PARP, which is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is often overactive, which can lead to the survival and proliferation of cancer cells. By inhibiting the activity of PARP, N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide can induce DNA damage and cell death in cancer cells. This makes it an attractive target for cancer therapy.
Biochemical and Physiological Effects
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce DNA damage and cell death, while sparing healthy cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide is its specificity for PARP inhibition. This makes it a potent and selective inhibitor of PARP, which can lead to fewer side effects compared to other PARP inhibitors. However, N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experimental settings. It also has a short half-life, which can limit its effectiveness in some applications.

Zukünftige Richtungen

There are several future directions for the study of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response to PARP inhibitors, which can help to personalize cancer treatment. Additionally, there is ongoing research to explore the potential use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is interest in exploring the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide is a PARP inhibitor that has shown promise as a potential cancer therapy. It works by inhibiting the activity of PARP, which can induce DNA damage and cell death in cancer cells. N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has several advantages, such as its specificity for PARP inhibition, but also has some limitations, such as poor solubility in water. Future research will focus on the development of more potent and selective PARP inhibitors, the identification of biomarkers for personalized cancer treatment, and the exploration of PARP inhibitors in other disease settings.

Synthesemethoden

The synthesis of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide involves several steps. The first step is the reaction of 3-bromo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methoxyethoxy)isonicotinic acid to form the desired product, N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. The synthesis of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in treating several types of cancer, including breast, ovarian, and prostate cancer. N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide works by inhibiting the activity of PARP, which is essential for the repair of DNA damage in cancer cells. By inhibiting PARP, N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide can induce DNA damage and cell death in cancer cells, while sparing healthy cells.

Eigenschaften

IUPAC Name

N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-11-13(17)4-3-5-14(11)19-16(20)12-6-7-18-15(10-12)22-9-8-21-2/h3-7,10H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNFRPDVLNFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.